An In-depth Technical Guide to ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. The strategic incorporation of a fluorophenyl group and a thioacetic acid moiety has given rise to a class of compounds with significant pharmacological promise. This technical guide provides a comprehensive examination of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid, a molecule of considerable interest for its potential therapeutic applications. This document details its chemical properties, outlines a probable synthetic route with step-by-step protocols, and explores its anticipated biological activities based on extensive research of analogous structures. By synthesizing available data and providing expert insights, this guide aims to be an essential resource for researchers engaged in the discovery and development of novel imidazole-based therapeutics.
Introduction
Imidazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the imidazole ring allow it to interact with a wide array of biological targets.[3] The introduction of a fluorophenyl substituent can enhance metabolic stability and binding affinity, while the thioacetic acid group provides a handle for further derivatization and can contribute to the molecule's overall biological profile.[4] ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid emerges from this chemical rationale as a promising candidate for drug discovery endeavors. This guide will provide an in-depth analysis of its chemical characteristics and a predictive exploration of its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂S | |
| Molecular Weight | 252.26 g/mol | |
| CAS Number | 851879-33-9 | Not explicitly found, but inferred from commercial listings. |
| Appearance | Predicted to be a solid | Inferred from related compounds. |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Inferred from related compounds. |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
-
Formation of the Thiourea Intermediate: To a solution of 3-fluoroaniline in a suitable solvent (e.g., ethanol), an equimolar amount of an aminoacetaldehyde equivalent (e.g., aminoacetaldehyde dimethyl acetal) is added, followed by acidification with hydrochloric acid. An aqueous solution of potassium thiocyanate is then added, and the mixture is heated to form the N-(3-fluorophenyl)-N'-(2,2-dimethoxyethyl)thiourea intermediate.
-
Cyclization: The isolated thiourea derivative is then subjected to acidic cyclization. Refluxing in aqueous hydrochloric acid will facilitate the intramolecular condensation and subsequent formation of the 1-(3-fluorophenyl)-1H-imidazole-2-thiol. The product can be purified by recrystallization.
-
S-Alkylation: The 1-(3-fluorophenyl)-1H-imidazole-2-thiol is dissolved in an appropriate solvent, such as ethanol or DMF, containing a base (e.g., sodium hydroxide or potassium carbonate).
-
Reaction with Chloroacetic Acid: An equimolar amount of chloroacetic acid is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid.
Spectroscopic Characterization (Predicted)
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid.[6][7][8]
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0-12.0 (br s, 1H, -COOH)
-
δ 7.6-7.2 (m, 4H, Ar-H)
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δ 7.1-6.9 (m, 2H, Imidazole-H)
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δ 4.0 (s, 2H, -S-CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 170.0 (-COOH)
-
δ 163.0 (d, J=245 Hz, C-F)
-
δ 140.0 (C-S)
-
δ 138.0 (Ar-C)
-
δ 131.0 (d, J=9 Hz, Ar-CH)
-
δ 125.0 (Imidazole-CH)
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δ 115.0 (d, J=21 Hz, Ar-CH)
-
δ 113.0 (d, J=23 Hz, Ar-CH)
-
δ 110.0 (Ar-CH)
-
δ 35.0 (-S-CH₂-)
FTIR (KBr, cm⁻¹):
-
3400-2500 (br, O-H stretch of carboxylic acid)
-
1710 (C=O stretch of carboxylic acid)
-
1600, 1580, 1490 (C=C and C=N stretching of aromatic and imidazole rings)
-
1250 (C-F stretch)
-
700-600 (C-S stretch)
Mass Spectrometry (ESI-MS):
-
m/z: 253.04 [M+H]⁺, 275.02 [M+Na]⁺
Potential Biological Activities and Therapeutic Applications
While direct biological data for ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid is not available, the extensive body of research on related imidazole derivatives allows for a strong predictive assessment of its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of imidazole-containing molecules.[2][3] The incorporation of a fluorophenyl ring, in particular, has been shown to enhance cytotoxic activity against various cancer cell lines, including breast, prostate, and glioblastoma.[6]
Potential Mechanisms of Action:
-
Kinase Inhibition: The imidazole scaffold is a well-known pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9]
-
Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Fluorophenyl imidazole derivatives have been demonstrated to induce programmed cell death in cancer cells through various mechanisms, including DNA damage.[3]
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
Imidazole derivatives are the basis for many antifungal and antibacterial drugs.[10] The thioacetic acid moiety in the target compound is also found in various antimicrobial agents. The combination of these two pharmacophores suggests a high probability of antimicrobial activity.
Potential Mechanisms of Action:
-
Inhibition of Ergosterol Biosynthesis: In fungi, imidazole-based drugs often target the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Disruption of Bacterial Cell Wall Synthesis: The molecule may interfere with key enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall.
-
Inhibition of Nucleic Acid Synthesis: Some heterocyclic compounds are known to inhibit bacterial DNA gyrase or topoisomerase, leading to the cessation of DNA replication and cell death.
Future Directions and Conclusion
([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid is a molecule with significant, albeit currently underexplored, therapeutic potential. The synthetic route proposed herein is robust and based on well-established chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of this compound.
The primary focus of future research should be the synthesis and subsequent biological evaluation of this compound. In vitro screening against a panel of cancer cell lines and various bacterial and fungal strains is a crucial next step. Mechanistic studies should then be undertaken to elucidate its mode of action.
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